molecular formula C13H24N2O2 B1476968 (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097944-04-0

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1476968
CAS RN: 2097944-04-0
M. Wt: 240.34 g/mol
InChI Key: WHMRVQRYSUGWQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrrolidine and a piperidine derivative, possibly through a nucleophilic substitution or a condensation reaction . The exact method would depend on the specific substituents on the pyrrolidine and piperidine rings .


Molecular Structure Analysis

The molecular structure of this compound would feature a pyrrolidine ring and a piperidine ring, both of which are five-membered rings containing nitrogen . The ethoxymethyl group would be attached to the pyrrolidine ring, and the ketone functional group would be attached to the piperidine ring.


Chemical Reactions Analysis

As a compound containing both a ketone and an ether group, “(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone” could potentially undergo a variety of chemical reactions . The ketone could be reduced to an alcohol, or it could react with a nucleophile in a nucleophilic addition reaction . The ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrrolidine and piperidine rings are polar and may have higher boiling points due to the presence of nitrogen . The presence of the ether and ketone groups could also affect the compound’s polarity and solubility.

Scientific Research Applications

Antimicrobial Activity

Research on new pyridine derivatives, including compounds structurally related to "(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone," has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis and Characterization

The synthesis and characterization of novel compounds bearing the pyrrolidinyl and piperidinyl groups are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals. For instance, the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the capability of these compounds in organic synthesis and their potential as intermediates for further chemical modifications (Feng, 2011).

Catalysis and Synthetic Applications

Compounds with pyrrolidinyl and piperidinyl moieties have been explored for their catalytic properties and applications in synthetic organic chemistry. Studies on the kinetics of reactions involving these compounds provide insights into their potential use in developing new synthetic methodologies and enhancing reaction efficiencies (Consiglio, Arnone, Spinelli, & Noto, 1982).

Molecular Structure Analysis

The determination of the crystal and molecular structures of compounds related to "(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone" is fundamental for understanding their chemical properties and potential applications. Structural analyses, such as X-ray crystallography, provide valuable information on the geometries, conformations, and intermolecular interactions of these compounds, which are essential for designing molecules with desired properties (Butcher, Bakare, & John, 2006).

Diabetes Treatment

Derivatives of pyrrolidinyl and piperidinyl methanones have been evaluated as inhibitors of dipeptidyl peptidase IV, demonstrating potential as treatments for type 2 diabetes. Such compounds exhibit potent inhibition activities, highlighting their importance in medicinal chemistry research aimed at developing new therapeutic agents (Ammirati et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially act as a ligand for certain receptors or enzymes, depending on its structure and the presence of any functional groups .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as an intermediate in organic synthesis .

properties

IUPAC Name

[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-6-5-9-15(11)13(16)12-7-3-4-8-14-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMRVQRYSUGWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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